sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Overview
Description
Sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound with the CAS Number: 1909327-09-8 . It has a molecular weight of 309.69 . The IUPAC name for this compound is sodium 1-(4-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Synthesis Analysis
A paper describes a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClN3O2.Na/c15-12-3-1-9(2-4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20;/h1-7H,8H2,(H,19,20);/q;+1/p-1 .It is stored at room temperature . The country of origin is UA . The shipping temperature is normal .
Scientific Research Applications
Structural and Chemical Analysis
- A study by Thaher et al. (2016) analyzed the structural aspects of a related pyrazolo[3,4-d]pyrimidine compound, highlighting the angles between different rings in the molecule and the coordination of the sodium ion in an octahedral environment (Thaher, Schollmeyer, & Laufer, 2016).
Synthesis and Derivatives
- Verdecia et al. (1996) presented a synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, a procedure relevant to the synthesis of sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Verdecia et al., 1996).
Structural Characteristics in Solution and Crystalline Form
- Quiroga et al. (1999) investigated 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, providing insights into the solution and crystalline structures of similar compounds, which can be critical in understanding the behavior of this compound (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Antimicrobial and Anticancer Applications
- Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, a precursor to this compound, and evaluated their antimicrobial and anticancer activities, indicating potential biomedical applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Efficient Synthesis and Application in Heterocycle Preparation
- Ghaedi et al. (2015) explored an efficient synthesis method for related pyrazolo[3,4-b]pyridine products, which could be applied in the synthesis of this compound, highlighting its potential in preparing new N-fused heterocycles (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
Related compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 30968 , which may influence its bioavailability.
Result of Action
Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
sodium;1-[(4-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2.Na/c15-12-3-1-9(2-4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20;/h1-7H,8H2,(H,19,20);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNXPPWVXZFYER-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=NC=C(C=C3C=N2)C(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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